

# $^1\text{H}$ NMR and $^{13}\text{C}$ NMR spectra of Methyl 2-amino-4-methoxynicotinate

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Methyl 2-amino-4-methoxynicotinate

Cat. No.: B8131930

[Get Quote](#)

A comprehensive guide to the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Methyl 2-amino-4-methoxynicotinate**, offering a comparative analysis with related substituted nicotinate derivatives. This guide is intended for researchers, scientists, and professionals in drug development who utilize nuclear magnetic resonance (NMR) spectroscopy for structural elucidation.

While experimental  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for **Methyl 2-amino-4-methoxynicotinate** are not readily available in the public domain, this guide provides a detailed comparison with structurally similar compounds. By analyzing the spectral data of these analogues, researchers can predict the expected chemical shifts and splitting patterns for the target molecule. The provided data on methyl nicotinate, methyl 2-aminonicotinate, and methyl 4-methoxynicotinate will serve as a valuable reference for interpreting the spectra of newly synthesized batches of **Methyl 2-amino-4-methoxynicotinate**.

## Comparative $^1\text{H}$ NMR Spectral Data

The  $^1\text{H}$  NMR chemical shifts of substituted methyl nicotinate derivatives are significantly influenced by the electronic effects of the substituents on the pyridine ring. The tables below summarize the  $^1\text{H}$  NMR data for key analogues.

Table 1:  $^1\text{H}$  NMR Data of Methyl Nicotinate Analogues

Compound	H-2 (ppm)	H-4 (ppm)	H-5 (ppm)	H-6 (ppm)	OCH <sub>3</sub> (ppm)	NH <sub>2</sub> (ppm)	Solvent
Methyl Nicotinate	9.22 (d)	8.30 (dt)	7.42 (dd)	8.78 (dd)	3.92 (s)	-	CDCl <sub>3</sub>
Methyl 2-aminonicotinate	-	8.08 (dd)	6.64 (dd)	8.08 (dd)	3.84 (s)	6.13 (s)	CDCl <sub>3</sub>
Methyl 4-methoxy nicotinate	8.59 (s)	-	6.89 (d)	8.39 (d)	3.95 (s, ester), 3.92 (s, ether)	-	CDCl <sub>3</sub>
Methyl 2-amino-4-methoxy nicotinate (Predicted)	-	-	~6.0-6.2 (d)	~7.8-8.0 (d)	~3.9 (s, ester), ~3.8 (s, ether)	~5.5-6.0 (br s)	CDCl <sub>3</sub>

## Comparative <sup>13</sup>C NMR Spectral Data

The electron-donating or -withdrawing nature of the substituents also markedly affects the <sup>13</sup>C NMR chemical shifts of the pyridine ring carbons.

Table 2: <sup>13</sup>C NMR Data of Methyl Nicotinate Analogues

Compound	C-2 (ppm)	C-3 (ppm)	C-4 (ppm)	C-5 (ppm)	C-6 (ppm)	C=O (ppm)	OCH <sub>3</sub> (ppm)	Solvent
Methyl Nicotinate	153.2	126.8	137.1	123.6	151.0	166.1	52.5	CDCl <sub>3</sub>
Methyl 2-aminonicotinate	159.2	111.4	142.1	115.6	149.8	168.3	51.7	CDCl <sub>3</sub>
Methyl 4-methoxynicotinate	151.7	110.1	166.5	107.4	151.0	166.3	55.6 (ether), 52.2 (ester)	CDCl <sub>3</sub>
Methyl 2-amino-4-methoxynicotinate (Predicted)	~158- 160	~105- 107	~165- 167	~100- 102	~148- 150	~167- 169	~55-56 (ether), ~51-52 (ester)	CDCl <sub>3</sub>

## Experimental Protocols

A general protocol for the acquisition of <sup>1</sup>H and <sup>13</sup>C NMR spectra for small organic molecules is provided below.

### Sample Preparation:

- Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>, MeOD-d<sub>4</sub>) in a standard 5 mm NMR tube.
- Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

- Filter the sample if any particulate matter is present.

#### $^1\text{H}$ NMR Acquisition:

- Spectrometer: 400 MHz or higher field instrument.
- Pulse Program: Standard single-pulse sequence (e.g., 'zg30').
- Number of Scans: 16 to 64, depending on sample concentration.
- Relaxation Delay: 1-2 seconds.
- Acquisition Time: 2-4 seconds.
- Spectral Width: 0-16 ppm.
- Temperature: 298 K.

#### $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 100 MHz or higher (corresponding to the  $^1\text{H}$  frequency).
- Pulse Program: Proton-decoupled pulse sequence (e.g., 'zgpg30').
- Number of Scans: 1024 to 4096, due to the low natural abundance of  $^{13}\text{C}$ .
- Relaxation Delay: 2-5 seconds.
- Acquisition Time: 1-2 seconds.
- Spectral Width: 0-220 ppm.
- Temperature: 298 K.

#### Data Processing:

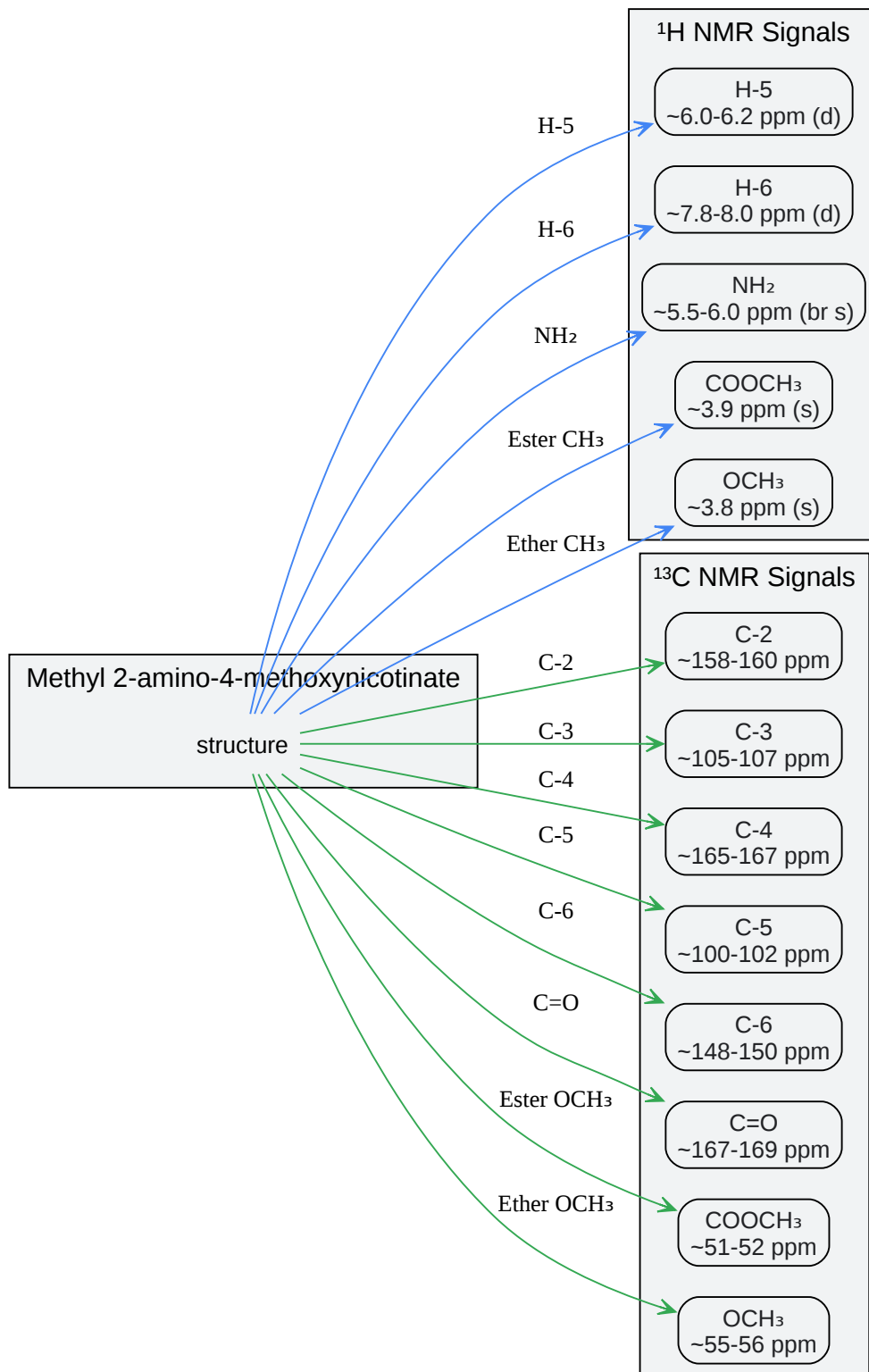
- Apply Fourier transformation to the acquired free induction decay (FID).
- Phase correct the spectrum.

- Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).
- Integrate the signals in the  $^1\text{H}$  spectrum.
- Analyze the chemical shifts, coupling constants, and integration to elucidate the structure.

## Structure-Spectra Correlation

The following diagram illustrates the expected connectivity and the influence of substituents on the NMR signals of **Methyl 2-amino-4-methoxynicotinate**.

## Structure-Spectra Correlation

[Click to download full resolution via product page](#)

Caption: Predicted  $^1\text{H}$  and  $^{13}\text{C}$  NMR signal assignments for **Methyl 2-amino-4-methoxynicotinate**.

- To cite this document: BenchChem. [1H NMR and 13C NMR spectra of Methyl 2-amino-4-methoxynicotinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8131930#1h-nmr-and-13c-nmr-spectra-of-methyl-2-amino-4-methoxynicotinate]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)